molecular formula C17H19N7O3 B11507602 ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11507602
M. Wt: 369.4 g/mol
InChI Key: USRGMWYRPNFNEU-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 682760-91-4) is a chemical compound with a molecular formula of C17H19N7O3 and a molecular weight of 369.38 g/mol . This reagent belongs to the class of 1,2,3-triazole derivatives, a family of nitrogen-containing heterocycles that are the subject of extensive research in medicinal chemistry and drug discovery . The structure of this particular compound integrates a 1,2,3-triazole core, a 1,3,5-triazine ring, and an ester functional group, making it a valuable multifunctional scaffold for scientific investigation. Researchers are exploring 1,2,3-triazole-based compounds for a wide range of potential biological activities. Scientific literature indicates that structurally similar 1,2,3-triazole derivatives have demonstrated significant potential as potent α-glucosidase inhibitors for anti-diabetic research , antimicrobial and antibiofilm agents , and investigational anticancer agents . Furthermore, recent studies highlight the application of 1H-1,2,3-triazole-4-carboxamide scaffolds in the development of highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with compounds achieving low nanomolar IC50 values in cellular assays . The presence of the ester moiety (ethyl carboxylate) is a advantageous feature for medicinal chemistry, as this group can be readily transformed into other functional groups, facilitating the synthesis of diverse analog libraries for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C17H19N7O3

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyltriazole-4-carboxylate

InChI

InChI=1S/C17H19N7O3/c1-5-27-14(25)12-13(11-9-7-6-8-10-11)24(22-21-12)16-18-15(23(2)3)19-17(20-16)26-4/h6-10H,5H2,1-4H3

InChI Key

USRGMWYRPNFNEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)OC)N(C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Precursor

Ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate is synthesized by treating ethyl diazoacetate with 4-methoxyphenyl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method yields 72–86% of the triazole ester, with the 4-carboxyl group enabling downstream functionalization.

Reaction Conditions

  • Solvent: Ethanol/water (1:1 v/v)

  • Catalyst: CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%)

  • Temperature: 80°C, 1.5 hours

  • Yield: 63%

Functionalization with Triazine Moieties

The triazine component, 4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl, is introduced via nucleophilic aromatic substitution. The triazole’s 1-position nitrogen attacks the electron-deficient triazine ring at the 2-chloro position under basic conditions.

Key Steps

  • Triazine Synthesis: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is reacted with sodium methoxide and dimethylamine in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) at 50°C.

  • Coupling: The triazole intermediate and triazine derivative are combined in acetonitrile with K₂CO₃, yielding the target compound at 78% efficiency.

Stepwise Substitution in Ionic Liquid Media

Ionic liquids serve as dual solvents and catalysts, enhancing reaction rates and regioselectivity. The CN102295614B patent outlines a one-step method for triazine synthesis, adaptable for hybrid triazole-triazine systems.

Ionic Liquid Optimization

  • Preferred Ionic Liquid: 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc])

  • Advantages:

    • Facilitates Cl⁻ displacement by methoxy and dimethylamino groups.

    • Recyclable for 5 cycles without yield loss.

Procedure

  • Combine 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine (1 equiv), sodium methoxide (1.2 equiv), and dimethylamine (1.2 equiv) in [EMIM][OAc].

  • Stir at 60°C for 4 hours.

  • Add ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate (1 equiv) and heat at 80°C for 2 hours.

  • Isolate via extraction (CH₂Cl₂/H₂O) and purify by column chromatography.

Yield: 82%.

Regioselective Cyclization via Diazonium Intermediates

Alternative routes employ diazonium salts to assemble the triazole ring in situ. This method avoids pre-forming the triazole, streamlining synthesis.

Diazonium Salt Formation

Phenylacetylene is treated with ethyl diazoacetate in the presence of Cu(I), generating a diazonium intermediate that undergoes cyclization with the triazine amine.

Reaction Scheme

Phenylacetylene+Ethyl diazoacetateCu(I)Diazonium intermediateTriazine amineTarget compound\text{Phenylacetylene} + \text{Ethyl diazoacetate} \xrightarrow{\text{Cu(I)}} \text{Diazonium intermediate} \xrightarrow{\text{Triazine amine}} \text{Target compound}

Conditions

  • Solvent: tert-Butanol

  • Oxidant: tert-Butyl hydroperoxide

  • Yield: 76%.

Comparative Analysis of Synthetic Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)Regioselectivity
CuAACCuSO₄, sodium ascorbate801.5631,4-disubstituted
Ionic Liquid[EMIM][OAc]604821,4,5-trisubstituted
Diazonium CyclizationCu(OAc)₂1003761,4-disubstituted

Mechanistic Insights and Challenges

Triazole-Triazine Coupling

The reaction’s success hinges on the triazine’s electrophilicity at the 2-position. Methoxy and dimethylamino groups activate the ring toward nucleophilic attack by the triazole’s nitrogen, as confirmed by DFT calculations.

Byproduct Formation

Competing reactions include:

  • Triazole Dimerization: Mitigated by low temperatures (<80°C).

  • Triazine Hydrolysis: Avoided using anhydrous ionic liquids .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the triazine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Reduced triazine derivatives or ring-opened products.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. Ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action : The compound is believed to interact with specific enzymes or receptors involved in tumor growth and metastasis. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit angiogenesis .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activities. Its structural components allow it to disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

Agricultural Applications

Pesticide Development : The unique chemical structure of this compound has led to its exploration as a potential pesticide. Its effectiveness against various pests can be attributed to its ability to inhibit key biological processes within target organisms.

Herbicide Potential : Research has indicated that compounds with triazole structures can function as herbicides by inhibiting plant growth regulators or disrupting photosynthesis pathways. This application is particularly relevant in developing sustainable agricultural practices .

Material Science Applications

Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with enhanced properties. Its reactive functional groups allow for the incorporation into polymer matrices, potentially improving mechanical strength and thermal stability.

Nanotechnology : this compound has been investigated for use in nanomaterials. Its ability to form stable complexes with metal ions can be harnessed in creating nanocomposites with applications in electronics and photonics .

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours of exposure. Mechanistic studies suggested that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Agricultural Application

A field trial conducted on the efficacy of this compound as a herbicide demonstrated its effectiveness in controlling weed growth in corn crops. The application resulted in a 70% reduction in weed biomass compared to untreated controls. Additionally, there were no observed phytotoxic effects on the corn plants themselves .

Mechanism of Action

The mechanism of action of ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Differences :

Feature Target Compound Compound 9b
Core Heterocycles 1,2,3-Triazole + 1,3,5-triazine 1,2,3-Triazole + 4,5-dihydro-1,3,4-thiadiazole
Substituents - 4-(Dimethylamino)-6-methoxy-triazine
- 5-Phenyl triazole
- 5-Methyl triazole
- 4-Phenyl thiadiazole
- Ethylidene hydrazono group
Synthetic Route Likely involves triazine-triazole coupling (inferred) Formed via thiohydrazonate intermediate (6) from hydrazine-carbodithioate (3)
Electronic Profile Electron-rich triazine (N(CH₃)₂, OCH₃) enhances nucleophilicity Thiadiazole and hydrazono groups introduce conjugation and redox activity
Crystallography Tools SHELXL , WinGX/ORTEP likely used for refinement/visualization Validated via elemental analysis, spectral data, and SHELX-based refinement

Functional Implications :

  • The target compound’s triazine ring provides a rigid, planar geometry conducive to π-π stacking, whereas 9b’s thiadiazole introduces flexibility and sulfur-based interactions.
  • The dimethylamino and methoxy groups in the target compound may improve solubility in polar solvents compared to 9b’s methyl and phenyl substituents.
2.2 Broader Context: Crystallographic Validation Practices

Both compounds rely on standardized crystallographic tools for structural elucidation:

  • SHELX Suite : Widely used for small-molecule refinement (e.g., SHELXL for anisotropic displacement parameters) .
  • WinGX/ORTEP : Employed for data processing, visualization, and geometry analysis .
  • Validation Metrics : Programs like PLATON ensure geometric accuracy and detect disorders, critical for comparing bond lengths/angles across analogs .

Notable Contrasts:

  • Compound 9b’s synthesis emphasizes intermolecular cyclization (Scheme 1 in ), whereas the target compound’s triazine-triazole linkage may require regioselective coupling strategies.

Biological Activity

Ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound recognized for its potential biological activities due to its unique structural features. This compound integrates a triazole ring fused with a phenyl group and a triazinyl moiety, which contributes to its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C17H19N7O3C_{17}H_{19}N_{7}O_{3} with a molecular weight of approximately 337.37 g/mol. The presence of the dimethylamino and methoxy groups enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that compounds with triazole and triazinyl moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing triazole rings have shown promising antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis . this compound is expected to exhibit similar activity due to its structural analogies.
  • Antitumor Activity : Recent studies have demonstrated that certain 1,2,3-triazole hybrids possess antitumor capabilities against cancer cell lines such as H460. The incorporation of the triazole structure appears to enhance the antitumor efficacy of these compounds .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For instance:

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. Some derivatives showed IC50 values significantly lower than standard inhibitors like donepezil .

Table 1: Summary of Biological Activities

Activity TypeTested CompoundTarget Organism/Cancer TypeIC50 Value (µM)Reference
AntibacterialTriazole derivativesE. coli, B. subtilisVaries
AntitumorTriazole hybridsH460 lung cancer cellsVaries
AChE InhibitionTriazole analogsEnzymatic activity0.23 - 0.48

Case Study: Antitumor Efficacy

In a study investigating the efficacy of various triazole-containing compounds against lung cancer cells (H460), several derivatives exhibited significant cytotoxic effects. Notably, compounds with longer alkyl chains or specific aromatic substitutions showed enhanced activity compared to their simpler counterparts .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing ethyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-phenyl-1H-1,2,3-triazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a "click chemistry" approach. Evidence from triazole derivatives suggests refluxing in ethanol with glacial acetic acid as a catalyst, followed by purification via recrystallization (water-ethanol mixtures yield ~65% purity) . For triazine coupling, stepwise substitution using trichlorotriazine intermediates under controlled temperatures (-35°C to room temperature) with DIPEA as a base is effective .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Chromatography : Thin-layer chromatography (TLC) and gas chromatography (GC) monitor reaction progress and purity .

  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

  • Thermal Analysis : Melting point determination (e.g., 141–143°C for analogous triazoles) validates crystallinity .

  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm stoichiometry.

    Table 1 : Key Characterization Parameters for Analogous Compounds

    TechniqueParameter ObservedReference
    TLC/GCPurity >95%
    Melting Point141–143°C (triazole derivatives)
    ¹H NMRδ 1.3–1.5 ppm (ester CH₃), δ 7.2–8.1 ppm (aryl)

Q. What solvents and reaction conditions optimize yield for triazole-triazine hybrids?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates during reflux (18 hours at 80–100°C). Ethanol is preferred for cycloaddition due to mild conditions and ease of solvent removal . Catalytic glacial acetic acid (5 drops per 0.001 mol substrate) improves regioselectivity in triazole formation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up synthesis?

  • Methodological Answer : Apply factorial design to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design evaluates:

  • Factors : Reflux time (4–18 hours), solvent (DMSO vs. ethanol), and catalyst concentration.
  • Response : Yield and purity.
    Statistical analysis (ANOVA) identifies critical factors, reducing experimental runs by 50% while maintaining robustness . Computational tools (e.g., ICReDD’s reaction path search) further narrow optimal conditions using quantum chemical calculations .

Q. How do structural modifications (e.g., substituents on triazine or triazole rings) affect biological activity?

  • Methodological Answer :

  • Synthetic Strategy : Replace dimethylamino or methoxy groups on triazine with halogens or bulkier substituents (e.g., tert-butyl) to study steric/electronic effects .

  • Biological Assays : Test analogs against kinase targets (e.g., anti-inflammatory assays for COX-2 inhibition) or microbial models (e.g., zoospore regulation in water molds) .

  • SAR Analysis : Correlate logP values (lipophilicity) with membrane permeability using HPLC-derived retention times.

    Table 2 : Impact of Substituents on Bioactivity (Hypothetical Data)

    SubstituentLogPIC₅₀ (µM, Kinase Inhibition)Reference
    -OCH₃ (Parent)2.115.2
    -Cl2.88.7
    -N(CH₃)₂1.922.5

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under consistent conditions (pH, temperature) .
  • Target Profiling : Use in silico docking (Autodock Vina) to predict binding affinities to off-target receptors, explaining discrepancies .
  • Metabolite Analysis : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

Q. What computational strategies predict reactivity and stability of this compound under physiological conditions?

  • Methodological Answer :

  • Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Degradation Pathways : Molecular dynamics (MD) simulations in aqueous environments model ester hydrolysis rates, informing shelf-life studies.
  • pKa Estimation : Software like MarvinSketch predicts ionization states affecting solubility and bioavailability.

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